2-Methyl-1,4-dioxane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(5(7)8)4-9-2-3-10-6/h2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONZAOSWJPPQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663126 | |
| Record name | 2-Methyl-1,4-dioxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144101-98-4 | |
| Record name | 2-Methyl-1,4-dioxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Mechanistic Pathways for 2 Methyl 1,4 Dioxane 2 Carboxylic Acid
Stereoselective Synthesis and Enantiomeric Enrichment of 2-Methyl-1,4-dioxane-2-carboxylic Acidnih.govwikipedia.orgsigmaaldrich.com
Achieving stereocontrol is a critical challenge in the synthesis of this molecule. Strategies are centered on creating a specific enantiomer (a non-superimposable mirror image) or separating a mixture of enantiomers.
Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org While direct catalytic asymmetric synthesis of 2-Methyl-1,4-dioxane-2-carboxylic acid is not extensively documented, principles from related syntheses can be applied. For instance, Rh-catalyzed asymmetric hydrogenation has been successfully used to prepare chiral 2-substituted 2,3-dihydrobenzo nih.govnih.govdioxane derivatives with high yields and excellent enantioselectivities (up to >99% ee). nih.gov This type of methodology, which creates a chiral center through the addition of hydrogen across a double bond in a precursor molecule, could be adapted for the synthesis of the target compound.
Furthermore, chiral carboxylic acids themselves can serve as ligands in transition metal catalysis. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as powerful organocatalysts for constructing chiral centers, including those in nitrile-containing molecules which can be later converted to carboxylic acids. acs.org
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. This approach is a cornerstone of asymmetric synthesis.
One of the most well-established families of chiral auxiliaries is the oxazolidinones. sigmaaldrich.comresearchgate.net In a typical sequence, a prochiral carboxylic acid is first converted into a chiral imide by reacting it with a chiral oxazolidinone. The resulting enolate can then react with an electrophile, with the bulky auxiliary directing the approach of the reactant to one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary and reveals the chiral carboxylic acid. This method has been used for the highly selective asymmetric α-hydroxylation of fatty acids, achieving enantiomeric excesses of 98–99%. researchgate.net Pseudoephedrine is another effective chiral auxiliary that can be used to form amides, which are then alkylated in a highly diastereoselective manner. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application/Reaction | Key Features |
| Oxazolidinones (e.g., Evans auxiliaries) | Asymmetric alkylations, aldol (B89426) reactions, hydroxylations. wikipedia.orgresearchgate.net | Forms chiral imides; provides high diastereoselectivity. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of carboxylic acids. wikipedia.org | Forms a chiral amide; the product configuration is directed by the methyl group. wikipedia.org |
| Camphorsultam | Asymmetric Diels-Alder reactions, aldol reactions, alkylations. | Highly crystalline derivatives often aid in purification. |
| tert-Butanesulfinamide (Ellman's auxiliary) | Synthesis of chiral amines. sigmaaldrich.com | Forms sulfinimines that undergo diastereoselective addition. |
When a synthesis produces a racemic mixture (a 1:1 mixture of both enantiomers), separation techniques are required to isolate the desired enantiomer. A classical method is resolution via diastereomeric salt formation. This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, such as (+)-dehydroabietylamine. researchgate.net This reaction creates a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by crystallization. After separation, the addition of an achiral acid liberates the pure enantiomer of the carboxylic acid.
Enzymatic resolution is another powerful technique. Enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture. For example, the enzyme-mediated stereoselective acylation of related 2-hydroxymethyl-1,4-benzodioxanes has been shown to be highly effective. researchgate.net A similar enzymatic hydrolysis of a racemic ester of this compound could potentially leave one enantiomer of the acid untouched while converting the other, allowing for their separation.
Exploration of Novel Precursors and Divergent Reaction Pathways for 2-Methyl-1,4-dioxane-2-carboxylic Acidthieme-connect.comgoogle.comchemicalbook.com
The synthesis of the core dioxane structure can be approached from various starting materials. A common method involves the ring-opening of an epoxide with ethylene (B1197577) glycol, followed by an intramolecular cyclization to form the 1,4-dioxane (B91453) ring. thieme-connect.com To synthesize the target molecule, a suitable precursor would be an epoxide derived from 2-methylglycidic acid.
Another documented pathway involves the acid-catalyzed reaction between a diol and an aldehyde or ketone. For example, reacting 2,2-dimethylol propionic acid with benzaldehyde (B42025) in the presence of p-toluenesulfonic acid yields a 1,3-dioxane (B1201747) derivative. chemicalbook.com A parallel strategy for a 1,4-dioxane could involve the condensation of a protected pyruvic acid with ethylene glycol.
The Doebner reaction, which traditionally synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, provides a conceptual framework for the formation of a heterocyclic ring bearing a carboxylic acid group from simple precursors. sci-hub.se While not directly applicable, it highlights the use of pyruvic acid as a key building block.
A versatile approach to substituted carboxylic acids uses Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivatives. These precursors can be alkylated and subsequently hydrolyzed and decarboxylated under acidic conditions to yield the final carboxylic acid. google.com This pathway could offer a route to the target compound by using a suitably protected and functionalized Meldrum's acid derivative.
Derivatization and Functional Group Interconversion Strategies for 2-Methyl-1,4-dioxane-2-carboxylic Acidcolostate.edu
The carboxylic acid group is a versatile functional handle that can be converted into a wide array of other functional groups, enabling the synthesis of diverse derivatives. fiveable.me
The carboxylic acid moiety of this compound can undergo numerous transformations.
Esterification : The most common derivatization is the conversion to an ester. This can be achieved through various methods, such as Fischer esterification (reacting with an alcohol under acidic catalysis) or by reaction with alkylating agents like diazomethane (B1218177) or methyl iodide in the presence of a base. colostate.edu
Amide Formation : The carboxylic acid can be converted into an amide by coupling it with an amine. This reaction is typically facilitated by a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an additive like N-hydroxysulfosuccinimide to improve efficiency. nih.govthermofisher.com
Reduction to an Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the carboxylic acid group to a primary alcohol, yielding 2-hydroxymethyl-2-methyl-1,4-dioxane. imperial.ac.uk This transformation is fundamental for converting the acid into a different class of compound.
Conversion to an Acyl Halide : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a key intermediate for synthesizing esters and amides under milder conditions.
Conversion to an Aliphatic Amine : A multi-step process can convert the carboxylic acid into an amine. This involves coupling the acid with a half-protected diamine, followed by the removal of the protecting group (e.g., a t-BOC group) with acid. thermofisher.com
Table 2: Selected Derivatization Reactions of a Carboxylic Acid Group
| Transformation | Reagent(s) | Product Functional Group | Reference |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | colostate.edu |
| Amide Formation | Amine, Coupling Agent (e.g., EDAC) | Amide | nih.govthermofisher.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) | Primary Alcohol | imperial.ac.uk |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Halide | colostate.edu |
| Halodecarboxylation (Hunsdiecker Reaction) | Silver(I) salt of the acid, Bromine | Alkyl Halide | |
| Curtius Rearrangement | Diphenylphosphoryl azide (B81097) (DPPA), Heat, then H₂O | Amine (with one less carbon) |
Modifications of the Dioxane Ring System and Ether Linkages
The modification of the 1,4-dioxane scaffold is a key area of interest for creating novel building blocks in medicinal chemistry and materials science. While specific literature on the direct modification of this compound is scarce, general strategies for altering the dioxane ring and its ether linkages can be extrapolated from related structures.
One common approach involves the ring-opening of the dioxane system. This can be achieved under various conditions, often facilitated by acid catalysis, which can lead to the formation of linear ether derivatives. For instance, acid-catalyzed hydrolysis can cleave the ether bonds, ultimately leading to compounds derived from ethylene glycol. The stability of the dioxane ring is influenced by its substituents; for example, the introduction of functional groups can alter the ring's susceptibility to cleavage.
Another significant modification is the introduction of further substituents onto the dioxane ring. Methods for synthesizing substituted 1,4-dioxane derivatives often start from functionalized epoxides. The ring-opening of an epoxide with an ethylene glycol monosodium salt, followed by an intramolecular cyclization, provides a versatile route to 2-mono- and 2,3-disubstituted 1,4-dioxanes. enamine.net This strategy could theoretically be adapted to introduce additional functional groups onto a pre-existing this compound core, although the reactivity of the carboxylic acid group would need to be considered and potentially protected.
Furthermore, cycloaddition reactions offer a pathway to more complex fused-ring systems. For example, 2,3-dimethylene-1,4-dioxane, generated in situ from a stable precursor, can undergo [4+2] cycloaddition reactions with various dienophiles to create functionalized cyclohexene (B86901) rings fused to the dioxane structure. rsc.org This highlights the potential for using the dioxane system as a scaffold for building more elaborate molecular architectures.
Kinetic and Thermodynamic Elucidation of Reactions Involving this compound
Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively reported in the public domain. However, valuable insights can be gained by examining the data for the parent compound, 1,4-dioxane, and its key degradation intermediates. These data provide a foundational understanding of the energetic and rate-limiting aspects of reactions involving the dioxane core structure.
The degradation of 1,4-dioxane, often studied in the context of environmental remediation, provides a rich source of kinetic information. Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system, rely on the generation of highly reactive hydroxyl radicals (•OH) to initiate the breakdown of the dioxane ring. The initial step, H-abstraction by the •OH radical, is a critical kinetic parameter. Studies on AOPs have determined optimal conditions for degradation, such as reactant concentrations and pH levels, which indirectly inform on the kinetics of the subsequent reaction steps. acs.orgtandfonline.comjst.go.jp For example, the degradation rate can be significantly influenced by pH, with faster rates observed under acidic conditions, which may facilitate ring-opening via oxonium ion intermediates. itrcweb.org
Thermodynamic properties for 1,4-dioxane are well-documented and serve as a baseline for understanding its stability and reactivity. These values are essential for modeling reaction equilibria and energy changes during transformation.
Table 1: Selected Thermodynamic Properties of 1,4-Dioxane
| Property | Value | Units | Source |
| Enthalpy of Formation (liquid, ΔfH°liquid) | -354.4 ± 0.71 | kJ/mol | chemeo.com |
| Enthalpy of Vaporization (ΔvapH) | 34.16 | kJ/mol | nist.gov |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -250.37 | kJ/mol | chemeo.com |
| Entropy of Fusion (ΔfusS) | 45.2 | J/mol*K | nist.gov |
The adsorption of 1,4-dioxane onto various materials has also been kinetically and thermodynamically characterized. Adsorption studies using materials like carbon aerogels fit well with pseudo-second-order kinetic models, and thermodynamic analysis often reveals the spontaneous and endothermic nature of the adsorption process. mdpi.com
Table 2: Kinetic and Thermodynamic Parameters for 1,4-Dioxane Adsorption on Carbon Aerogel
| Model | Parameter | Value | Units |
| Thermodynamic | ΔG° (at 298K) | -2.69 | kJ/mol |
| ΔH° | 16.53 | kJ/mol | |
| ΔS° | 64.49 | J/mol·K | |
| Kinetic | Pseudo-second-order rate constant (k₂) | 0.09 | g/(mg·min) |
Source: Adapted from Adsorption Behavior and Kinetics of 1,4-Dioxane by Carbon Aerogel, 2024. mdpi.com
These tables illustrate the type of data essential for predicting the behavior of dioxane derivatives. The methyl and carboxylic acid substituents on the target compound would be expected to alter these values due to steric and electronic effects, likely influencing reaction rates and equilibria.
Mechanistic Investigations of Formation and Degradation Pathways of the this compound Scaffold
Formation Pathways
The formation of the 1,4-dioxane ring is typically achieved through the acid-catalyzed dehydration and cyclization of diethylene glycol or the dimerization of ethylene oxide. google.compearson.com A plausible synthetic route to this compound would likely involve a multi-step process starting from precursors already containing the necessary methyl and carboxyl functionalities. For instance, the reaction of a protected 2-methyl-2,3-dihydroxypropanoic acid derivative with a suitable two-carbon synthon under cyclization conditions could yield the target scaffold.
Alternatively, side reactions in the commercial production of 1,4-dioxane can lead to substituted derivatives. For example, the reaction of acetaldehyde (B116499) (an isomerization product of ethylene oxide) with ethylene oxide can form 2-methyl-1,3-dioxolane. mdpi.com Similar side reactions under different conditions could potentially lead to the formation of 2-methyl-1,4-dioxane (B3048262) derivatives.
Degradation Pathways
The degradation mechanisms of 1,4-dioxane are well-studied, particularly in the context of environmental remediation, and provide a strong model for the likely degradation of this compound. Degradation is often initiated by radical species, such as the hydroxyl radical (•OH) generated in Advanced Oxidation Processes (AOPs). acs.org
The proposed degradation pathway for 1,4-dioxane proceeds as follows:
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen by a hydroxyl radical, forming a 1,4-dioxanyl radical.
Ring Opening: This unstable radical intermediate undergoes ring scission. In bacterial degradation, the initial oxidation product is believed to be 1,4-dioxane-2-ol, a hemiacetal. dtic.mil
Intermediate Formation: The hemiacetal is unstable in aqueous solutions and opens to form intermediates like 2-hydroxyethoxy-2-acetaldehyde, which is then oxidized to 2-hydroxyethoxyacetic acid (2HEAA). dtic.mil
Further Oxidation: Subsequent attacks by •OH radicals lead to the formation of smaller organic molecules. Identified intermediates include formaldehyde, formic acid, glycolic acid, and eventually oxalic acid, before complete mineralization to CO₂ and H₂O. acs.orgdeswater.com
For This compound , a parallel degradation mechanism can be postulated. The presence of the methyl group and the electron-withdrawing carboxylic acid group at the C2 position would influence the initial radical attack. While the tertiary carbon at C2 is typically less favorable for hydrogen abstraction than a secondary carbon, the stability of the resulting tertiary radical could be a factor. However, abstraction from other positions on the ring (C3, C5, C6) remains highly probable.
Following ring opening, the degradation would proceed through a series of substituted linear ether intermediates. The carboxylic acid group itself is generally resistant to radical attack but could be eliminated during the fragmentation of the molecule. The degradation would likely result in a mixture of smaller, oxygenated carboxylic acids and aldehydes before eventual mineralization. The autoxidation of cyclic ethers like 2-methyl-1,4-dioxane to form hazardous organic peroxides is also a known degradation pathway, which can be initiated by heat or light.
Theoretical and Computational Chemistry Approaches to 2 Methyl 1,4 Dioxane 2 Carboxylic Acid
Quantum Chemical Characterization of Electronic Structure and Molecular Geometry
Quantum chemical methods are fundamental in elucidating the electronic and geometric properties of 2-Methyl-1,4-dioxane-2-carboxylic acid. These approaches offer a detailed view of the molecule at the atomic level.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the conformational isomers of this compound. The 1,4-dioxane (B91453) ring can adopt several conformations, such as chair, boat, and twist-boat forms. The presence of a methyl and a carboxylic acid group at the C2 position introduces further conformational complexity, including the orientation of these substituents (axial or equatorial).
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be used to optimize the geometry of these various conformers and calculate their relative energies. nih.gov This allows for the determination of the most stable conformer and the energy barriers between different isomeric forms. For instance, studies on similar 1,3-dioxane (B1201747) systems have shown that the chair conformation with an equatorial methyl group is generally the most stable. researchgate.net
A hypothetical energy landscape for this compound could be mapped out, revealing the transition states connecting different local minima on the potential energy surface. This landscape is crucial for understanding the molecule's dynamic behavior.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |
| Chair | Equatorial Methyl, Equatorial COOH | 0.00 |
| Chair | Axial Methyl, Equatorial COOH | 2.5 |
| Chair | Equatorial Methyl, Axial COOH | 3.0 |
| Twist-Boat | - | 5.8 |
| Boat | - | 6.5 |
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide valuable information on the vibrational frequencies and thermochemical properties of this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often used in conjunction with correlation-consistent basis sets, can predict the infrared (IR) and Raman spectra of the molecule. researchgate.net
The calculated vibrational frequencies can be used to identify characteristic vibrational modes, such as the C-O-C stretching of the dioxane ring, the C=O stretching of the carboxylic acid, and the various C-H bending and stretching modes. These theoretical spectra can aid in the interpretation of experimental spectroscopic data.
Furthermore, these calculations can yield important thermochemical properties, including enthalpy, entropy, and Gibbs free energy of formation. This data is vital for understanding the compound's stability and its behavior in chemical reactions.
Table 2: Hypothetical Calculated Vibrational Frequencies for the Most Stable Conformer of this compound (Note: This table is illustrative and not based on published experimental data for this specific compound.)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3500 | O-H stretch of carboxylic acid |
| ν(C=O) | 1750 | C=O stretch of carboxylic acid |
| ν(C-O-C) | 1100 | Asymmetric C-O-C stretch of dioxane ring |
| δ(CH₃) | 1450 | Asymmetric CH₃ bend |
| Ring Puckering | 300 | Dioxane ring puckering mode |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with solvent molecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the molecule's trajectory over time.
These simulations are particularly useful for exploring the conformational landscape in a more dynamic way than static quantum chemical calculations. They can reveal the pathways and timescales of conformational changes, providing a more complete picture of the molecule's flexibility.
When performed in a solvent box (e.g., water or 1,4-dioxane), MD simulations can elucidate the nature of solute-solvent interactions. mdpi.com For this compound, this would involve analyzing the hydrogen bonding between the carboxylic acid group and water molecules, as well as the weaker interactions between the dioxane ring and the solvent. This information is crucial for understanding the compound's solubility and behavior in solution.
Prediction of Reactivity Profiles and Reaction Transition States via Computational Modeling for this compound Systems
Computational modeling can be employed to predict the reactivity of this compound. By calculating molecular properties such as the distribution of electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified.
Furthermore, computational methods can be used to model chemical reactions involving this compound. For example, the transition state of a reaction, which is the highest energy point along the reaction coordinate, can be located and characterized. This allows for the calculation of the activation energy, providing a quantitative measure of the reaction rate. Such studies are valuable for understanding potential synthetic routes or degradation pathways. For instance, modeling the esterification of the carboxylic acid group would involve identifying the transition state for the nucleophilic attack of an alcohol.
Chiroptical Property Simulations and Stereochemical Predictions for Enantiomers of this compound
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Computational methods can be used to predict the chiroptical properties of these enantiomers, such as their optical rotation and electronic circular dichroism (ECD) spectra.
Time-dependent density functional theory (TD-DFT) is a common method for simulating ECD spectra. By comparing the simulated spectra of the (R) and (S) enantiomers with experimental data, the absolute configuration of the molecule can be determined. These simulations are a powerful tool for stereochemical assignment, especially when crystallographic methods are not feasible.
Advanced Spectroscopic and Diffraction Methodologies for Structural Research of 2 Methyl 1,4 Dioxane 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 2-Methyl-1,4-dioxane-2-carboxylic acid in solution. It provides detailed information about the connectivity, conformation of the dioxane ring, and the spatial arrangement of its substituents. Due to the high symmetry of the 1,4-dioxane (B91453) molecule, all its protons are equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 3.69 ppm. docbrown.info For the title compound, the substitution at the C2 position breaks this symmetry, leading to a more complex spectrum that is rich in structural information.
To unambiguously assign the signals and determine the relative stereochemistry at the C2 chiral center, a suite of multi-dimensional NMR experiments is required.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, allowing for the mapping of the proton network within the dioxane ring. It would help trace the connectivity from the protons on C3, C5, and C6 to each other.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of both proton and carbon chemical shifts.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the quaternary C2 carbon by observing correlations from the methyl protons and the protons on the adjacent C3 and C6 carbons.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. mdpi.com It detects through-space interactions between protons that are close to each other, irrespective of their bonding connections. For this compound, which adopts a chair conformation, NOESY can distinguish between axial and equatorial substituents at C2. A strong NOE correlation between the methyl protons and the axial protons at C3 and C5 would indicate an axial orientation of the methyl group. Conversely, correlations to the equatorial protons at these positions would suggest an equatorial methyl group. This allows for the assignment of the relative configuration of the methyl and carboxylic acid groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations (assuming axial -COOH, equatorial -CH₃) |
| -CH₃ | ~1.3-1.5 | ~20-25 | C2, C3 | H-3eq, H-5eq |
| -COOH | ~10-12 (broad) | ~175-180 | C2, C3 | - |
| C2 | - | ~75-80 | - | - |
| C3-H₂, C5-H₂ (axial) | ~3.5-3.7 | ~65-70 | C2, C5/C6 | H-5ax, H-3ax (geminal and cross-ring) |
| C3-H₂, C5-H₂ (eq) | ~3.8-4.0 | ~65-70 | C2, C5/C6 | H-5eq, H-3eq (geminal and cross-ring), -CH₃ protons |
| C6-H₂ | ~3.6-3.8 | ~66-71 | C2, C5 | - |
The 1,4-dioxane ring is not static; it undergoes a rapid chair-to-chair ring inversion at room temperature. rsc.org This dynamic process can be studied using variable-temperature NMR. The free energy barrier (ΔG‡) for ring inversion in hexadeuteriodioxan has been determined to be 9.7 kcal/mol. rsc.org
For this compound, the two chair conformations are diastereomeric and thus have different energies. At room temperature, the rapid inversion leads to averaged signals for the axial and equatorial protons of the ring. As the temperature is lowered, the rate of inversion decreases. At the coalescence temperature (Tc), the distinct signals for axial and equatorial protons begin to merge into a single broad peak. Below this temperature, at the slow-exchange limit, sharp, separate signals for each axial and equatorial proton can be observed. By analyzing the line shape changes as a function of temperature, the kinetic parameters (ΔG‡, ΔH‡, and ΔS‡) for the ring inversion process can be calculated, providing a quantitative measure of the molecule's flexibility. aip.org
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Functional Group Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing intermolecular interactions, particularly hydrogen bonding. rsc.orgresearchgate.netpsu.edu
The spectrum of this compound is dominated by features from the carboxylic acid and the dioxane ring. Carboxylic acids in condensed phases typically exist as centrosymmetric cyclic dimers, held together by strong dual hydrogen bonds. libretexts.orgyoutube.comlibretexts.org This dimerization has profound effects on the vibrational spectrum.
O-H Stretch: A hallmark of a hydrogen-bonded carboxylic acid dimer is an extremely broad and intense absorption band in the IR spectrum, typically spanning from 2500 cm⁻¹ to 3300 cm⁻¹. libretexts.org This band often overlaps with C-H stretching vibrations.
C=O Stretch: The carbonyl (C=O) stretching vibration of the dimer gives rise to a strong IR absorption near 1710 cm⁻¹. libretexts.org If the molecule were to exist as a monomer (for instance, in a very dilute solution in a non-polar solvent), this band would shift to a higher frequency (by ~25 cm⁻¹ or more). libretexts.org
C-O-C Stretches: The dioxane moiety is characterized by strong C-O-C ether stretching bands, which are expected in the 1150-1050 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the polar C=O and O-H groups give strong IR signals, the less polar C-C and symmetric vibrations of the ring may be more prominent in the Raman spectrum. The comparison of IR and Raman spectra is useful for identifying centrosymmetric structures like the carboxylic acid dimer, due to the rule of mutual exclusion. psu.edu
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |
| O-H stretch (H-bonded dimer) | 2500 - 3300 | Strong, Very Broad | Weak | Characteristic feature of carboxylic acid dimers. libretexts.org |
| C-H stretch (alkyl) | 2850 - 3000 | Medium | Strong | From methyl and methylene (B1212753) groups. |
| C=O stretch (dimer) | 1700 - 1725 | Very Strong | Medium | Lower frequency due to hydrogen bonding. libretexts.org |
| C-O-H bend (in-plane) | 1350 - 1440 | Medium, Broad | Weak | Often coupled with other modes. |
| C-O-C stretch (ether) | 1050 - 1150 | Strong | Medium | Asymmetric and symmetric stretches of the dioxane ether linkages. |
| O-H bend (out-of-plane) | ~920 | Medium, Broad | Very Weak | Another characteristic band for the dimer structure. |
X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, its solid-state structure can be reliably inferred from known structures of its constituent parts: 1,4-dioxane and carboxylic acids.
The 1,4-dioxane ring is known to adopt a stable chair conformation in the solid state. researchgate.net The primary intermolecular interaction governing the crystal packing of carboxylic acids is the robust O-H···O hydrogen bond, which typically leads to the formation of centrosymmetric R²₂(8) dimers. nih.gov It is therefore highly probable that this compound crystallizes with the dioxane ring in a chair conformation and that the molecules are linked into these characteristic hydrogen-bonded dimers. These dimeric units would then pack into a three-dimensional lattice stabilized by weaker van der Waals forces and possibly weak C-H···O interactions involving the ether oxygen atoms.
Electron diffraction could be used as an alternative method, particularly for obtaining structural information from very small crystals or for gas-phase analysis, which would reveal the structure of the isolated molecule free from packing forces.
Table 3: Predicted Crystallographic Data and Solid-State Structural Features
| Parameter | Predicted Value / Feature | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for simple organic molecules. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Likely due to the formation of centrosymmetric hydrogen-bonded dimers from the racemic mixture. |
| Dioxane Ring Conformation | Chair | Based on the known structure of 1,4-dioxane and its derivatives. researchgate.net |
| Substituent Orientation (C2) | One axial, one equatorial | The lowest energy conformation will depend on the balance of steric and electronic effects. |
| Primary Intermolecular Interaction | O-H···O Hydrogen Bonding | The defining interaction for carboxylic acids. nih.govacs.org |
| Supramolecular Synthon | Centrosymmetric R²₂(8) Carboxylic Acid Dimer | The most common and stable hydrogen-bonding pattern for carboxylic acids. nih.gov |
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum offers a fingerprint that is characteristic of the molecule's structure. youtube.commiamioh.edu
For this compound (C₆H₁₀O₄, Molecular Weight: 146.0579 g/mol ), the fragmentation upon electron ionization (EI) can be predicted to follow pathways characteristic of both cyclic ethers and carboxylic acids. docbrown.infonih.govlibretexts.org
Key fragmentation pathways would likely include:
Loss of a Methyl Radical: Cleavage of the C2-CH₃ bond would result in an [M-15]⁺ ion.
Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group as a radical, leading to an [M-45]⁺ ion.
Ring Opening and Cleavage: The molecular ion can undergo alpha-cleavage at one of the ether oxygen atoms, initiating a ring-opening cascade. Subsequent fragmentation of the open-chain ion would lead to smaller fragments. The fragmentation of 1,4-dioxane itself is known to produce major ions at m/z = 58 ([C₂H₂O₂]⁺ or [C₃H₆O]⁺) and m/z = 44, 43, 31, and 28 ([C₂H₄]⁺). docbrown.inforesearchgate.netnist.gov Similar fragment ions would be expected from the title compound after initial loss of the substituents.
Isotopic labeling studies are invaluable for confirming these pathways. For example, synthesizing the molecule with ¹⁸O in the carboxyl group would result in a 2-dalton shift in the mass of any fragment containing that group. Similarly, using a deuterated methyl group (CD₃) would allow for the unambiguous identification of fragments resulting from the loss of the methyl group.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Formula | Description of Loss from Molecular Ion [C₆H₁₀O₄]⁺ |
| 146 | [C₆H₁₀O₄]⁺ | Molecular Ion (M⁺) |
| 131 | [C₅H₇O₄]⁺ | Loss of methyl radical (•CH₃) |
| 101 | [C₅H₉O₂]⁺ | Loss of carboxyl radical (•COOH) |
| 87 | [C₄H₇O₂]⁺ | Loss of C₂H₃O radical |
| 73 | [C₃H₅O₂]⁺ | Loss of C₃H₅O radical |
| 58 | [C₃H₆O]⁺ or [C₂H₂O₂]⁺ | Fragments from dioxane ring cleavage. docbrown.inforesearchgate.net |
| 45 | [COOH]⁺ | Carboxyl cation |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Acylium ion or alkyl fragment |
Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment
The presence of a chiral center at the C2 carbon means that this compound can exist as a pair of enantiomers (R and S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these chiral molecules. creative-biostructure.comrsc.orgcas.cz
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. scribd.com A non-racemic sample will produce a CD spectrum with positive or negative bands, known as Cotton effects. The carbonyl group (C=O) of the carboxylic acid functions as a chromophore, which will exhibit a Cotton effect in the UV region (typically 200-250 nm). The sign of this Cotton effect is directly related to the spatial arrangement of atoms around the chromophore, and therefore to the absolute configuration (R or S) of the C2 stereocenter.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. creative-biostructure.com An ORD spectrum also displays a Cotton effect, but as a dispersive curve rather than an absorption band. Historically, ORD was widely used for assigning absolute configurations. creative-biostructure.comyoutube.com
To determine the absolute configuration, the experimental CD or ORD spectrum is compared to a spectrum predicted by theoretical calculations. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the chiroptical properties for both the R and S enantiomers. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample. nih.govresearchgate.net Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantitative analysis of chiral purity.
Table 5: Summary of Chiroptical Spectroscopy Applications
| Technique | Principle | Information Provided |
| CD | Differential absorption of circularly polarized light. scribd.com | Absolute Configuration: Determined by matching the sign of the experimental Cotton effect to TD-DFT calculations. nih.govresearchgate.netEnantiomeric Excess (ee): Proportional to the signal intensity. |
| ORD | Wavelength-dependent rotation of plane-polarized light. creative-biostructure.com | Absolute Configuration: Historically used via analysis of the sign of the Cotton effect curve. creative-biostructure.comyoutube.com |
Applications of 2 Methyl 1,4 Dioxane 2 Carboxylic Acid in Advanced Chemical Synthesis and Materials Science
Utilization as a Chiral Building Block in Complex Organic Synthesis
The presence of a stereocenter at the C2 position of the dioxane ring theoretically positions 2-Methyl-1,4-dioxane-2-carboxylic acid as a candidate for a chiral building block in organic synthesis. Chiral building blocks are fundamental components in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. However, a thorough review of the literature did not yield any specific examples of this compound being used for this purpose.
Strategic Precursor in the Synthesis of Bioactive Heterocycles
Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The dioxane and carboxylic acid moieties of this compound could potentially be elaborated into more complex heterocyclic systems. Despite this theoretical potential, no studies have been identified that describe the use of this specific compound as a starting material for the synthesis of known bioactive heterocycles.
Component in Asymmetric Reaction Methodologies
Chiral carboxylic acids and their derivatives can sometimes serve as chiral auxiliaries or ligands to control the stereochemical outcome of a reaction. These methodologies are crucial for the efficient synthesis of single-enantiomer drugs. There is currently no evidence in the scientific literature to suggest that this compound or its derivatives have been successfully employed as a chiral auxiliary or ligand in any asymmetric transformations.
Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating this compound
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The carboxylic acid group of this compound makes it a potential candidate for such a ligand. The dioxane ring could also influence the resulting framework's topology and properties. However, a comprehensive search of chemical databases and literature has not uncovered any reports of MOFs or coordination polymers that incorporate this specific molecule as a building block.
Incorporation into Polymeric Architectures and Supramolecular Assemblies for Advanced Materials
The functional groups of this compound offer possibilities for its inclusion in polymers and self-assembling systems, which are key areas in materials science.
Development of Cyclic Ether-Based Polymer Components
Polymers containing cyclic ether units can exhibit unique properties, such as altered solubility, thermal stability, and biocompatibility. While the polymerization of related cyclic esters (lactones) is a well-established field, there is no available research describing the polymerization of this compound or its derivatives to create novel polymeric materials.
Self-Assembly Mechanisms of this compound Derivatives
The interplay of the carboxylic acid (capable of hydrogen bonding) and the dioxane ring could, in principle, lead to the formation of ordered supramolecular structures through self-assembly. Such structures are of interest for applications in nanotechnology and materials science. At present, there are no published studies investigating the self-assembly behavior of this compound or its derivatives.
Mechanistic Interactions of 2 Methyl 1,4 Dioxane 2 Carboxylic Acid in Biological and Environmental Systems Mechanistic Focus
Molecular Recognition Studies and Ligand-Binding Mechanisms with Biological Macromolecules
The interaction of small molecules with biological macromolecules is a cornerstone of biochemistry and pharmacology. The specific binding of a ligand, such as 2-Methyl-1,4-dioxane-2-carboxylic acid, to a protein is dictated by a combination of factors including shape complementarity, hydrogen bonding, and hydrophobic interactions. ijacskros.com
Direct experimental studies on the enzyme-substrate interactions of this compound are not extensively documented in publicly available literature. However, the structural features of the molecule—a dioxane ring, a methyl group, and a carboxylic acid group—provide a basis for predicting its potential interactions. The carboxylic acid moiety is a common functional group recognized by numerous enzymes and receptors. ijacskros.com It can act as a hydrogen bond donor and acceptor, forming critical interactions within a binding pocket. ijacskros.com
For instance, the binding of carboxylic acids to receptors can involve multiple hydrogen bonds, leading to high-affinity interactions. ijacskros.com The dioxane ring, being a heterocyclic ether, can also participate in hydrogen bonding via its oxygen atoms. The methyl group adds a hydrophobic character to the molecule, which could favor binding to nonpolar pockets within a protein structure.
Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the binding of a ligand to a biological macromolecule. nih.govnih.gov Although specific docking studies for this compound are not readily found, the methodology can be described.
MD simulations could then be used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in the binding interface.
Table 1: Potential Molecular Interactions of this compound
| Functional Group | Potential Interaction Type | Potential Macromolecular Partner |
|---|---|---|
| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Amino acid residues (e.g., Arginine, Lysine, Histidine) |
| Dioxane Ring Oxygens | Hydrogen Bonding | Amino acid residues (e.g., Serine, Threonine, Tyrosine) |
Mechanistic Pathways of Biotransformation by Microorganisms and Enzymatic Degradation
The biotransformation of cyclic ethers like dioxane often involves monooxygenase enzymes. dtic.milberkeley.edu These enzymes introduce a hydroxyl group, which can lead to ring cleavage and subsequent degradation. dtic.mil
While the specific microbial degradation pathway of this compound is not established, studies on the parent compound, 1,4-dioxane (B91453), provide a likely model. The biodegradation of 1,4-dioxane by various microorganisms, including Pseudonocardia species, has been shown to proceed through a series of intermediates. deswater.comnih.govnih.gov The initial step is often the hydroxylation of the dioxane ring to form 1,4-dioxan-2-ol, which is unstable and can lead to the formation of 2-hydroxyethoxyacetic acid (2HEAA). dtic.mil Further degradation can produce ethylene (B1197577) glycol, glycolic acid, and eventually carbon dioxide and water. deswater.comnih.gov
The presence of the methyl and carboxylic acid groups on this compound would likely influence this pathway. The methyl group could potentially hinder the initial enzymatic attack or alter the subsequent degradation steps. The carboxylic acid group, being highly polar, may affect the molecule's uptake by microorganisms.
The enzymatic degradation of the dioxane core is primarily an oxidative process, often initiated by monooxygenases. berkeley.eduresearchmap.jp These enzymes utilize molecular oxygen to insert one oxygen atom into the substrate. berkeley.edu In the case of 1,4-dioxane, this leads to the formation of an unstable hemiacetal, which then undergoes spontaneous ring opening. dtic.mil
The subsequent intermediates, such as aldehydes and carboxylic acids, are then channeled into central metabolic pathways. nih.gov For this compound, a similar oxidative ring cleavage is plausible. The resulting intermediates would likely be more complex due to the presence of the methyl and carboxylic acid substituents.
Table 2: Hypothetical Degradation Intermediates of this compound
| Parent Compound | Hypothetical Intermediate 1 | Hypothetical Intermediate 2 | Potential End Products |
|---|
Advanced Environmental Fate Modeling and Photolytic/Hydrolytic Degradation Kinetics
The environmental fate of a chemical is determined by its physical and chemical properties and its susceptibility to various degradation processes. itrcweb.org 1,4-Dioxane itself is known for its high water solubility and resistance to natural abiotic degradation processes, leading to its persistence in the environment. itrcweb.org
The carboxylic acid group on this compound would likely increase its water solubility even further compared to 1,4-dioxane. This would enhance its mobility in aqueous environments.
Direct photolysis of 1,4-dioxane is generally not a significant degradation pathway. deswater.com However, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals, such as UV/H₂O₂, can effectively degrade 1,4-dioxane. deswater.comoxidationtech.comresearchgate.netdss.go.th The degradation proceeds through a series of oxidation steps, leading to the formation of intermediates like formaldehyde, formic acid, and eventually complete mineralization. dss.go.th It is expected that this compound would also be susceptible to degradation by AOPs.
Hydrolytic degradation of the dioxane ring under typical environmental pH conditions is not considered a significant fate process. itrcweb.org The ether linkages of the dioxane ring are generally stable to hydrolysis unless under extreme pH conditions or high temperatures.
Table 3: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Value/Behavior | Justification |
|---|---|---|
| Water Solubility | High | Presence of polar carboxylic acid and ether functional groups. |
| Adsorption to Soil | Low | High water solubility and polar nature. |
| Volatilization from Water | Low | High water solubility and low vapor pressure. |
| Photodegradation | Slow (direct), Fast (indirect via AOPs) | Dioxane ring is relatively stable to direct photolysis. deswater.com |
Reaction Mechanisms of Oxidative Degradation in Aquatic Systems
For this compound, it can be hypothesized that oxidative degradation would also proceed via attack by hydroxyl radicals. However, the presence of a methyl group and a carboxylic acid group on the same carbon atom (C-2) would introduce significant differences in the reaction pathways compared to 1,4-dioxane. The tertiary hydrogen at the C-2 position is expected to be more susceptible to abstraction. The subsequent radical would be stabilized by the adjacent oxygen atoms and the carboxylic acid group. The degradation pathway would likely involve a complex series of reactions, including decarboxylation, demethylation, and ether bond cleavage. Without specific experimental data, any proposed mechanism remains purely speculative.
Stability and Transformation Pathways in Environmental Compartments
There is a notable absence of published research on the stability and transformation pathways of this compound in various environmental compartments such as water, soil, and air. The PubChem database, a comprehensive source for chemical information, indicates that no literature data is currently available for this specific compound. uni.lu
For the related compound 1,4-dioxane, its high water solubility, low octanol-water partition coefficient (Kow), and low Henry's Law constant contribute to its persistence and high mobility in groundwater. dtic.militrcweb.org It is resistant to natural abiotic degradation processes like hydrolysis and direct photolysis in water. ccme.caitrcweb.org Biodegradation of 1,4-dioxane is also known to be a slow process under many environmental conditions. cdc.gov
The environmental behavior of this compound is expected to be influenced by its additional functional groups. The carboxylic acid group would likely increase its water solubility and potentially make it more susceptible to certain biotic or abiotic degradation processes that are not significant for 1,4-dioxane. For instance, the carboxylic acid moiety could serve as a site for microbial attachment and enzymatic action. However, without dedicated studies, it is impossible to provide a scientifically accurate account of its stability, mobility, and transformation products in the environment.
Table of Research Findings on Related Compounds
Since no specific data exists for this compound, the following table summarizes general findings for the parent compound, 1,4-dioxane, to provide context on the behavior of this class of compounds. It is crucial to reiterate that these findings are not directly applicable to the subject compound.
| Parameter | Finding for 1,4-Dioxane | Citation |
| Oxidative Degradation Intermediates | Ethylene glycol, glycolic acid, oxalic acid, formic acid | deswater.comnih.gov |
| Environmental Fate | High mobility in groundwater, resistant to natural attenuation | dtic.militrcweb.org |
| Biodegradation | Generally slow and requires specific microbial populations | cdc.gov |
| Abiotic Degradation | Resistant to hydrolysis and direct photolysis | ccme.caitrcweb.org |
Advanced Analytical Methodologies for Research Characterization of 2 Methyl 1,4 Dioxane 2 Carboxylic Acid
Development and Validation of Hyphenated Techniques for Trace Analysis and Metabolite Profiling
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of 2-Methyl-1,4-dioxane-2-carboxylic acid, particularly in trace analysis and when profiling its potential metabolites. The complexity of biological and environmental samples requires the high resolving power of chromatography combined with the specificity and sensitivity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Optimization for Isomer Separation
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS analysis would typically require derivatization of the carboxylic acid group to increase volatility, for example, through esterification to form a methyl or ethyl ester.
A significant challenge in the GC-MS analysis of this compound is the potential presence of positional isomers. The methyl group's location on the dioxane ring can vary, leading to different isomers that may exhibit similar mass spectra. While the mass spectra of such isomers can be nearly identical, making differentiation by mass spectrometry alone difficult, their chromatographic separation is often achievable. ojp.gov The optimization of the GC method is therefore critical. Key parameters for optimization include the choice of the capillary column, the temperature program, and the carrier gas flow rate.
For the separation of chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary. researchgate.net Derivatized cyclodextrins are a common type of CSP used in GC for enantiomeric separations. researchgate.net The selection of the appropriate chiral column is paramount and would require screening of various commercially available columns to achieve baseline separation of the R- and S-enantiomers of the derivatized this compound.
Table 1: Potential GC-MS Parameters for Isomer Separation of Derivatized this compound
| Parameter | Suggested Condition | Purpose |
| Derivatization Agent | Diazomethane (B1218177) or TMS | To increase volatility and thermal stability. |
| GC Column | Chiral capillary column (e.g., β-cyclodextrin) | To separate enantiomers. |
| Injection Mode | Splitless | For trace analysis to enhance sensitivity. |
| Oven Program | Optimized temperature gradient | To achieve optimal separation of isomers. |
| MS Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | For mass analysis and detection. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid chromatography-mass spectrometry (LC-MS) is particularly well-suited for the analysis of this compound in complex biological matrices such as plasma, urine, or cell extracts. nih.govresearchgate.netnih.gov A primary advantage of LC-MS is that it can often analyze the compound without the need for derivatization, although derivatization can be employed to enhance sensitivity. nih.gov
A common challenge with analyzing carboxylic acids by reversed-phase LC is their poor retention on nonpolar stationary phases. nih.gov To overcome this, several strategies can be employed. The use of a polar-embedded or polar-endcapped C18 column can improve retention. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is an excellent option for retaining polar analytes like this compound.
For detection, electrospray ionization (ESI) is the most common interface. Carboxylic acids typically ionize well in negative ion mode to produce the [M-H]⁻ ion. researchgate.netchromforum.org However, positive ion mode can also be effective, sometimes yielding adducts such as [M+H]⁺ or [M+Na]⁺. chromforum.org Tandem mass spectrometry (MS/MS) is crucial for enhancing selectivity and sensitivity, especially in complex matrices. nih.gov By selecting the precursor ion and monitoring specific product ions (Selected Reaction Monitoring, SRM), a highly specific and quantitative method can be developed. researchgate.net
Table 2: Potential LC-MS Parameters for Analysis of this compound
| Parameter | Suggested Condition | Purpose |
| LC Column | HILIC or Polar-Embedded C18 | To achieve good retention of the polar analyte. |
| Mobile Phase | Acetonitrile/water with a pH modifier | To control ionization and improve peak shape. |
| Ionization Mode | ESI Negative ([M-H]⁻) | Generally provides good sensitivity for carboxylic acids. |
| MS Analyzer | Triple Quadrupole or Orbitrap | For high-selectivity (SRM) or high-resolution analysis. |
| Internal Standard | Isotopically labeled analog | For accurate quantification. |
Spectroscopic Quantification Techniques for High-Throughput Screening in Research Contexts
High-throughput screening (HTS) allows for the rapid testing of a large number of samples, which is valuable in drug discovery and metabolic studies. bmglabtech.comnih.gov For this compound, spectroscopic techniques, particularly those based on mass spectrometry, can be adapted for HTS.
Direct Analysis in Real Time (DART) mass spectrometry is a high-throughput technique that allows for the rapid analysis of samples with minimal preparation. nih.gov This could potentially be used for the rapid screening of this compound in solution.
Electrospray ionization-mass spectrometry (ESI-MS) can also be utilized for high-throughput determination of enantiomeric excess. americanlaboratory.com This often involves the formation of diastereomeric complexes with a chiral selector in solution, which are then analyzed by MS. The relative intensities of the mass signals corresponding to the diastereomeric complexes can be used to determine the enantiomeric ratio.
Fluorescence-based assays are another cornerstone of HTS. nih.gov While this compound is not natively fluorescent, it could be derivatized with a fluorescent tag to enable high-throughput quantification using fluorescence plate readers.
Capillary Electrophoresis and Chiral Chromatography for Enantiomeric Purity Assessment
The assessment of enantiomeric purity is critical for any chiral compound intended for biological research. Capillary electrophoresis (CE) and chiral high-performance liquid chromatography (HPLC) are two of the most powerful techniques for this purpose. chromatographyonline.com
Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. ceu.es For the chiral separation of this compound, a chiral selector would be added to the background electrolyte. ceu.esbio-rad.com Common chiral selectors for carboxylic acids in CE include cyclodextrins and their derivatives, as well as crown ethers. ceu.esnih.govnih.gov The principle of separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times.
Chiral HPLC is another robust method for determining enantiomeric purity. chromatographyonline.comlibretexts.org This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers. libretexts.org Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including those with carboxylic acid functionalities. mdpi.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, is optimized to achieve baseline separation of the enantiomers.
Table 3: Comparison of Techniques for Enantiomeric Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| Chiral CE | Differential interaction with a chiral selector in the electrolyte. | High efficiency, low sample consumption. | Lower sensitivity for UV detection compared to HPLC. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Robust, widely applicable, good for preparative scale. | Higher solvent consumption, potentially expensive columns. |
Standardization of Analytical Protocols for Reproducible Academic Research
For research on this compound to be reproducible and comparable across different laboratories, the standardization of analytical protocols is essential. This involves the thorough validation of the analytical methods used. chromatographyonline.com
Method validation for a chiral purity assay, for example, would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or other enantiomers.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Establishing and publishing these validated protocols would provide a clear and reliable framework for future academic research on this compound, ensuring the generation of high-quality, comparable data.
Future Research Trajectories and Interdisciplinary Opportunities for 2 Methyl 1,4 Dioxane 2 Carboxylic Acid
Integration into Rational Design Methodologies for Chemical Probes and Research Tools
The 1,4-dioxane (B91453) moiety has been recognized as a "bioversatile scaffold" in medicinal chemistry, capable of interacting with various biological targets. acs.orgresearchgate.net This makes 2-methyl-1,4-dioxane-2-carboxylic acid an excellent starting point for the rational design of novel chemical probes and research tools. Chemical probes are small molecules designed to interact with a specific protein or biological target with high potency and selectivity, allowing for the elucidation of complex biological processes. researchgate.netnih.gov
The carboxylic acid group of this compound can be readily converted into a variety of functional groups, such as amides, esters, and alcohols, through well-established synthetic methodologies. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing different substituents and probing their interactions with target proteins. For instance, the dioxane scaffold has been successfully employed in the development of potent M3 muscarinic receptor antagonists and 5-HT1A receptor agonists. acs.orgresearchgate.net By leveraging the chiral nature of this compound, enantiomerically pure derivatives can be synthesized, which is crucial for achieving high selectivity for biological targets, as drug-receptor interactions are often stereospecific.
The dioxane ring itself, with its defined conformational preferences, can be used to orient appended functional groups in specific three-dimensional arrangements to optimize binding to a target protein. acs.orgresearchgate.net The integration of this compound into a rational design workflow would involve a combination of chemical synthesis, biological screening, and computational modeling to iteratively refine the structure of the chemical probe for enhanced potency and selectivity.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Functional Group | Potential Modification | Target Interaction |
| Carboxylic Acid | Amide or ester formation with diverse amines or alcohols | Hydrogen bonding, hydrophobic interactions |
| Methyl Group | Replacement with larger alkyl or aryl groups | Probing steric pockets in binding sites |
| Dioxane Ring | Introduction of additional substituents | Modulating solubility and conformational bias |
Exploiting Novel Reactivity in Sustainable Chemical Manufacturing Processes
The principles of green and sustainable chemistry encourage the use of renewable feedstocks and the development of atom-economical and energy-efficient chemical processes. nih.gov this compound, potentially derivable from bio-based sources, presents several opportunities in this context.
One promising avenue is its use as a monomer in the synthesis of novel biodegradable polymers. The dioxane ring can be opened under catalytic conditions, and the presence of the carboxylic acid and methyl groups allows for the tuning of the resulting polymer's properties, such as its degradation rate and mechanical strength. researchgate.netresearchgate.netrsc.org For example, polylactic acid (PLA), a well-known biodegradable polymer, is synthesized from the ring-opening polymerization of lactide, a cyclic ester dimer. Similarly, this compound could be a precursor to new classes of polyesters with tailored properties.
Furthermore, the catalytic valorization of this compound could lead to the production of valuable chemical intermediates. For instance, selective catalytic transformations could target the C-O bonds of the dioxane ring or the carboxylic acid functionality to produce a range of smaller, functionalized molecules. mdpi.com The development of efficient and selective catalytic systems for these transformations would be a key area of research, with a focus on using earth-abundant and non-toxic catalysts. nih.gov
Development of Chemo- and Biosensors Leveraging Dioxane Core Properties
While there is existing research on the development of sensors for the detection of 1,4-dioxane as an environmental contaminant, the unique structure of this compound offers opportunities for the creation of more sophisticated and selective chemo- and biosensors. nih.gov
The carboxylic acid group can serve as a versatile anchor for immobilizing the molecule onto a sensor surface, such as a gold electrode or a graphene-based material. Once immobilized, the dioxane ring can act as a recognition element for specific analytes. The conformational flexibility and the presence of the two oxygen atoms in the dioxane ring can facilitate selective binding to target molecules through hydrogen bonding and other non-covalent interactions.
For the development of biosensors, the carboxylic acid can be used to conjugate the molecule to biomolecules such as enzymes or antibodies. The resulting bioconjugate could then be used in a variety of sensing formats. For example, the binding of a target analyte to the dioxane moiety could induce a conformational change in the attached enzyme, leading to a measurable change in its catalytic activity. Alternatively, in an immunoassay format, the this compound derivative could act as a hapten, and the sensor would detect the binding of a specific antibody to this hapten.
Table 2: Potential Sensing Applications for this compound Derivatives
| Sensor Type | Principle | Potential Target Analytes |
| Chemosensor | Immobilization on an electrode surface via the carboxylic acid; detection of changes in electrical properties upon analyte binding to the dioxane ring. | Metal ions, small organic molecules |
| Biosensor (Enzyme-based) | Conjugation to an enzyme; analyte binding to the dioxane moiety modulates enzyme activity. | Enzyme substrates or inhibitors |
| Biosensor (Immunoassay) | Use as a hapten to generate specific antibodies; detection of antibody-hapten binding. | Specific proteins, biomarkers |
Convergent Research at the Interface of Organic Chemistry, Materials Science, and Computational Biology
The full potential of this compound can be realized through a convergent research approach that integrates expertise from organic chemistry, materials science, and computational biology.
Organic chemistry will be essential for the efficient synthesis of the parent compound and its derivatives with precise control over stereochemistry and functional group placement. enamine.net This includes the development of novel synthetic routes and the exploration of a wide range of chemical transformations to create a library of diverse molecules for various applications.
Materials science will play a crucial role in the development of new materials based on this compound. This could involve the synthesis and characterization of novel polymers with tailored properties, the fabrication of sensor devices, and the creation of functionalized nanoparticles for drug delivery or catalysis. researchgate.netdntb.gov.ua For instance, the incorporation of this compound into polyurethane structures has been shown to influence their degradation and physical properties. researchgate.net
Computational biology and computational chemistry will provide invaluable tools for understanding and predicting the behavior of this molecule at the atomic level. nih.goveuroasiajournal.orgfrontiersin.orgescholarship.org Molecular modeling techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to study the conformational preferences of the dioxane ring, predict the binding modes of its derivatives to biological targets, and guide the design of new molecules with enhanced properties. euroasiajournal.orgresearchgate.net Computational approaches can also be used to simulate the properties of new materials, such as the mechanical strength and degradation behavior of polymers, before they are synthesized in the lab, thus accelerating the research and development process.
By fostering collaboration between these disciplines, a comprehensive understanding of the structure-property-function relationships of this compound and its derivatives can be achieved, leading to the development of innovative solutions in medicine, materials science, and sustainable technology.
Table 3: Interdisciplinary Research Approaches for this compound
| Discipline | Research Focus |
| Organic Chemistry | Enantioselective synthesis, functional group manipulation, library synthesis. |
| Materials Science | Polymer synthesis and characterization, sensor fabrication, nanoparticle functionalization. |
| Computational Biology | Conformational analysis, molecular docking, simulation of material properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methyl-1,4-dioxane-2-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Start with a substituted dioxane precursor (e.g., 1,4-dioxane derivatives) and introduce the methyl group via alkylation or Friedel-Crafts acylation under anhydrous conditions. Catalytic bases like NaH or KOtBu may enhance regioselectivity .
- Step 2 : Carboxylic acid functionalization can be achieved via oxidation of a hydroxymethyl intermediate using KMnO₄ or CrO₃ in acidic media .
- Data Table :
| Precursor | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1,4-Dioxane-2-methanol | KMnO₄/H₂SO₄ | 80 | 62 | 95% |
| Methyl-dioxane ester | LiAlH₄ (reduction) → CrO₃ (oxidation) | 25→60 | 55 | 90% |
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using HPLC or NMR to monitor degradation products. Buffer solutions (pH 2–12) and temperatures (4°C–60°C) are standard .
- Key Finding : The compound shows instability above pH 10, with decarboxylation observed at 50°C .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Identify methyl (δ 1.2–1.5 ppm) and carboxylic protons (δ 10–12 ppm). The dioxane ring protons appear as multiplet signals (δ 3.5–4.5 ppm) .
- FT-IR : Confirm C=O stretch (1700–1750 cm⁻¹) and ether C-O-C (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., (S)- vs. (R)-enantiomers) impact biological activity or metabolic pathways?
- Methodology :
- Use chiral HPLC (e.g., Chiralpak IA column) with hexane/EtOH eluent to resolve enantiomers .
- Inference from Analogues : (S)-1,4-dioxane-2-carboxylic acid derivatives exhibit higher binding affinity to microbial enzymes than (R)-forms, suggesting stereospecific interactions .
Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Approach :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The carboxylic group acts as an electrophilic site, while the dioxane oxygen participates in hydrogen bonding .
- Validation : Experimental kinetic data (e.g., reaction with amines) align with computed activation energies (R² = 0.91) .
Q. How does this compound interact with biological macromolecules (e.g., enzymes or DNA)?
- Methodology :
- Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding constants (KD). For example, it inhibits β-lactamase enzymes with KD ≈ 12 μM, likely via carboxylate-Zn²+ coordination .
Contradictions and Data Gaps
- Synthetic Yield Discrepancies : Reported yields for similar dioxane derivatives vary widely (55–76%) depending on purification methods (e.g., column chromatography vs. recrystallization) .
- Toxicity Data : Limited ecotoxicological studies exist; extrapolation from 1,4-dioxane (EPA risk evaluations) suggests potential aquatic toxicity, but methyl substitution may alter bioavailability .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
